Mammeisin

Beschreibung

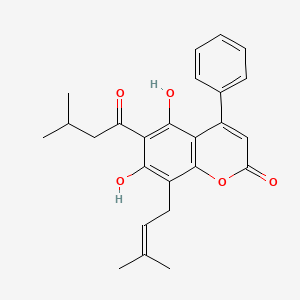

Structure

3D Structure

Eigenschaften

CAS-Nummer |

18483-64-2 |

|---|---|

Molekularformel |

C25H26O5 |

Molekulargewicht |

406.5 g/mol |

IUPAC-Name |

5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-phenylchromen-2-one |

InChI |

InChI=1S/C25H26O5/c1-14(2)10-11-17-23(28)22(19(26)12-15(3)4)24(29)21-18(13-20(27)30-25(17)21)16-8-6-5-7-9-16/h5-10,13,15,28-29H,11-12H2,1-4H3 |

InChI-Schlüssel |

JIFOADIANOIMSK-UHFFFAOYSA-N |

SMILES |

CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O |

Kanonische SMILES |

CC(C)CC(=O)C1=C(C2=C(C(=C1O)CC=C(C)C)OC(=O)C=C2C3=CC=CC=C3)O |

Aussehen |

Solid powder |

melting_point |

98-109°C |

Andere CAS-Nummern |

18483-64-2 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Mammeisin |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographical Distribution of Mammeisin

This compound has been isolated from several plant species, primarily belonging to the Calophyllaceae family, as well as being identified in the propolis of certain stingless bees.

Mammea americana, commonly known as the mammee apple or Santo Domingo apricot, is an evergreen tree native to the West Indies and northern South America. It is now also found in regions of Florida, Asia, and West Africa. This species is a known source of various isoprenylated coumarins, referred to as mammeins, which are characteristic of the Mammea genus. Research has confirmed the presence of this compound within this plant.

The 4-phenylcoumarin (B95950) this compound has been successfully purified from the stem of Kielmeyera elata. nih.gov This plant is a species within the Calophyllaceae family. The isolation of this compound from this source has been documented in phytochemical studies. nih.govtib.eu

Mesua ferrea, commonly known as Ceylon ironwood, Indian rose chestnut, or Nagkesar, is a tree species in the Calophyllaceae family. researchgate.net It is primarily distributed in tropical regions such as Sri Lanka, India, Burma, Thailand, and Malaysia. researchgate.netnih.gov Phytochemical analyses have identified this compound as one of the 4-phenylcoumarins present in the seed oil of this plant. researchgate.net

This compound has been identified and isolated from the geopropolis of the Brazilian stingless bee, Melipona scutellaris. nih.govtib.eunih.gov Propolis is a resinous mixture that bees produce from substances collected from plant parts. The presence of this compound and other related mammea-type coumarins in this geopropolis suggests that the bees likely collect resin from plants of the Clusiaceae (Calophyllaceae) family, with genera such as Kielmeyera and Clusia being probable sources. nih.govtib.eunih.gov

Table 1: Natural Sources of this compound

| Natural Source | Species Name | Family | Part/Product | Geographical Origin (Example) |

|---|---|---|---|---|

| Mammee Apple | Mammea americana | Calophyllaceae | Plant | West Indies, South America |

| Plant | Kielmeyera elata | Calophyllaceae | Stem | Not Specified |

| Ceylon Ironwood | Mesua ferrea | Calophyllaceae | Seed Oil | India, Sri Lanka |

Advanced Techniques for this compound Isolation from Complex Biological Matrices

The extraction and purification of a specific compound like this compound from its natural source, which is typically a complex mixture of numerous chemicals, necessitates sophisticated separation techniques.

High-Performance Liquid Chromatography (HPLC) is a premier technique used for the separation, identification, and purification of individual components from a mixture. This method is highly applicable for isolating this compound from crude plant or propolis extracts.

The process involves passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing them to flow at different rates and thus separate as they exit the column.

In the context of this compound isolation, researchers have employed HPLC to fractionate extracts and purify various coumarins. For instance, studies on the geopropolis of Melipona scutellaris utilized HPLC with a cyano column and a hexane/isopropanol gradient as the mobile phase to successfully isolate this compound along with other known coumarins. nih.gov This demonstrates the efficacy of HPLC in resolving complex mixtures of structurally similar compounds found in natural products.

Table 2: Example HPLC Parameters for Coumarin (B35378) Isolation

| Parameter | Specification | Purpose |

|---|---|---|

| Column | Cyano or C18 | The stationary phase where separation occurs. The choice depends on the polarity of the target compounds. |

| Mobile Phase | Gradient of Hexane and Isopropanol | The solvent that carries the sample through the column. A gradient (changing composition) is often used to improve separation. |

| Flow Rate | e.g., 4 mL/min | The speed at which the mobile phase moves through the column, affecting separation time and resolution. |

| Detector | UV (Ultraviolet) at λ = 230 nm | Detects the compounds as they elute from the column based on their UV absorbance. |

Biosynthesis and Proposed Metabolic Pathways of Mammeisin

Identification of Precursor Compounds in Mammeisin Biosynthesis

The core structure of this compound, a coumarin (B35378) derivative, is characteristic of compounds derived from the shikimate pathway, leading to the phenylpropanoids. The shikimate pathway is a primary metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids, including phenylalanine. nih.govmpbio.commetabolomicsworkbench.org Phenylalanine is a known precursor for the general coumarin scaffold. nih.govwikipedia.org Through the action of phenylalanine ammonia-lyase (PAL), phenylalanine is converted to cinnamic acid, a key intermediate in the phenylpropanoid pathway. wikipedia.org Further hydroxylation and modifications of cinnamic acid derivatives lead to the formation of the basic coumarin structure, such as umbelliferone (B1683723) (7-hydroxycoumarin). nih.govwikipedia.org

This compound's structure also features prenyl and acyl substituents, specifically a prenyl group and an isovaleryl group. fishersci.cahmdb.ca The presence of these groups suggests the involvement of isoprenoid biosynthesis pathways (providing the prenyl unit) and fatty acid or branched-chain amino acid metabolism (potentially providing the isovaleryl group). While the precise biogenetic origin of the isovaleryl group in this compound requires further detailed investigation, its occurrence in other natural products often links back to the metabolism of branched-chain amino acids like leucine. wikipedia.org

Enzymatic Steps and Gene Clusters Implicated in this compound Formation

The biosynthesis of natural products is catalyzed by specific enzymes, often encoded by genes clustered together in the genome. While the general enzymatic steps for coumarin formation from phenylpropanoid precursors are understood, the specific enzymes and corresponding gene clusters directly responsible for the unique structural features of this compound, such as the prenylation and the addition of the isovaleryl group at specific positions on the coumarin core, have not been fully elucidated in the available research. fishersci.co.uk

Research into the biosynthesis of other secondary metabolites has demonstrated that gene clusters can encode the necessary enzymatic machinery for a complete biosynthetic pathway or significant portions of it. hznu.edu.cnfishersci.comwikipedia.orgontosight.ai However, specific gene clusters for this compound biosynthesis have not been identified in the provided literature. The complexity of natural product biosynthesis often involves a series of enzymatic reactions, including hydroxylations, alkylations (like prenylation), acylations, and cyclization events, mediated by various classes of enzymes such as cytochrome P450 enzymes, transferases, and cyclases. fishersci.co.uk Detailed research is needed to identify the specific enzymes and the genes encoding them that catalyze each step in the formation of this compound.

Positioning of this compound within General Secondary Metabolite Pathways (e.g., Phenylpropanoids, Polyketides, Prenylated Neoflavonoids)

This compound is structurally classified as a neoflavonoid fishersci.ca, which is considered a type of flavonoid, and flavonoids are often biosynthesized through a convergence of the shikimate pathway (providing the A ring and the C3 unit) and the polyketide pathway (providing the B ring and the oxygenation pattern). fishersci.cafishersci.com However, neoflavonoids have a distinct 4-phenylchromene backbone, differing from the typical flavonoid structure. hmdb.cafishersci.com

Coumarins themselves are generally considered part of the phenylpropanoid pathway, arising from cinnamic acid derivatives. nih.govfishersci.co.uk The prenyl and acyl modifications on the coumarin core of this compound indicate the integration of isoprenoid and potentially fatty acid/branched-chain amino acid metabolic routes with this phenylpropanoid backbone.

Therefore, this compound's biosynthesis is best positioned at the intersection of several key secondary metabolic pathways:

Phenylpropanoid Pathway: Provides the basic coumarin scaffold derived from phenylalanine and cinnamic acid. nih.govfishersci.co.ukwikipedia.org

Polyketide Pathway: While coumarins are primarily phenylpropanoids, the classification of this compound as a neoflavonoid, which falls under polyketides, suggests potential links or shared enzymatic logic, particularly in the formation of the chromene ring system or associated modifications. fishersci.ca

Isoprenoid Pathway: Supplies the prenyl pyrophosphate units necessary for the prenylation of the coumarin core.

Branched-Chain Amino Acid Metabolism (Proposed): Potentially contributes the acyl group (isovaleryl) through the metabolism of amino acids like leucine. wikipedia.org

This compound exemplifies the intricate network of plant secondary metabolism, where intermediates from primary metabolism and various specialized pathways are combined and modified by a suite of enzymes to produce structurally diverse natural products. Further research is needed to fully delineate the specific enzymatic transformations and the genetic basis underlying the biosynthesis of this particular prenylated neoflavonoid.

Chemical Synthesis and Analog Development Strategies for Mammeisin

Semisynthesis and Total Synthesis Approaches to Mammeisin and Related Coumarin (B35378) Scaffolds

Semisynthesis approaches often utilize naturally isolated coumarins as starting materials for chemical modifications. For instance, semisynthetic work has been performed on major 4-phenylcoumarins isolated from Mesua elegans to obtain seventeen semi-synthetic compounds. um.edu.my This highlights the utility of natural abundance in providing scaffolds for diversification.

Total synthesis provides a route to this compound and related coumarin scaffolds independently of natural sources. Early reports on the synthesis of 4-phenylcoumarins, including this compound, have been documented. ias.ac.inlookchem.comacs.org One reported total synthesis of the 4-phenylcoumarin (B95950) this compound utilized a method similar to others in the field. lookchem.com Another study details the synthesis of dimethylpyrano- and 3-methylbut-2-enyl-4-phenyl- and -4-n-propyl-coumarins, including this compound. lookchem.com

The synthesis of the coumarin core itself often involves reactions like the Knoevenagel condensation, which is a significant method in synthetic organic chemistry for constructing this framework. researchgate.net Modifications of the coumarin skeleton can be achieved through various reactions, including C-alkylation with prenyl or geranyl halides. researchgate.net

Design and Synthetic Routes for this compound Derivatives and Analogs

The design and synthesis of this compound derivatives and analogs aim to explore the structure-activity relationship and potentially enhance desired properties. This involves strategic modifications of the this compound structure, particularly at the hydroxyl groups and the coumarin framework.

Synthesis of Acetylated Derivatives (e.g., this compound Diacetate) for Enhanced Bioactivity

Acetylation is a common modification performed on coumarins with hydroxyl groups. Semisynthesis work on 4-phenylcoumarins from Mesua elegans included acetylation as a chemical modification strategy. um.edu.my Acetylated compounds have shown altered biological activity compared to their parent compounds, with some acetylated derivatives exhibiting enhanced activity. um.edu.my While direct synthesis routes specifically for "this compound Diacetate" were not extensively detailed in the search results, the general approach of acetylating hydroxyl groups on coumarin structures is well-established and has been applied to related 4-phenylcoumarins. um.edu.myias.ac.in The presence of two hydroxyl groups in this compound (at positions 5 and 7) suggests the possibility of diacetylation. nih.gov

Strategic Modification of the Coumarin Framework for Novel Compound Generation

Modifications to the coumarin framework of this compound can lead to the generation of novel compounds with potentially different biological profiles. This can involve altering the substituents at various positions of the coumarin ring, including the phenyl group at C-4, the acyl group at C-6, and the prenyl group at C-8. nih.gov

Studies have explored the synthesis of coumarin derivatives with various substituents on the coumarin skeleton, demonstrating that the activity of synthetic coumarins depends on these substituents. science.gov For example, coumarins with aryl groups at the C-4 position have shown good activities in various biological contexts. science.gov The introduction of different acyl chains or modifications to the isoprenoid substituent can also lead to novel analogs. The oxidative cyclization of the isopentenyl groups with hydroxyl groups has been shown to yield new analogs of related mammea coumarins. capes.gov.br

Furthermore, the synthesis of chromenocoumarins, which are structurally related to this compound and feature an additional ring fused to the coumarin core, has been reported. researchgate.netgla.ac.uk These synthetic efforts contribute to the diversity of coumarin scaffolds available for biological evaluation.

Development of Novel Methodologies for Targeted Structural Diversification of this compound

The development of novel methodologies allows for more targeted and efficient structural diversification of this compound. This includes exploring new reaction conditions and strategies to introduce specific functional groups or modify existing ones on the this compound core.

One approach involves the application of reactions like the Schenck ene reaction of singlet oxygen with ortho-prenylphenol precursors, which can lead to the formation of ortho-(2-hydroxy-3-methylbut-3-enyl)phenol derivatives, potentially serving as intermediates for coumarin synthesis or modification. researchgate.net

Metal-catalyzed synthetic strategies are also being developed for the synthesis of coumarin derivatives, offering alternative and potentially more selective routes for targeted modifications. researchgate.net These methodologies contribute to the ability to create a wider range of this compound analogs with tailored structural features.

Semisynthesis using this compound as a starting material has also been employed for targeted modifications. For instance, oxidation of the prenyl moiety of this compound to a 2-hydroxy-3-methylbut-3-enyl group has been achieved through an epoxide rearrangement procedure. clockss.org This specific modification required the protection of the 7-OH function of this compound to prevent undesired side reactions. clockss.org

These ongoing efforts in developing novel synthetic methodologies are crucial for expanding the chemical space around this compound and generating diverse analogs for comprehensive biological evaluation.

Molecular Mechanisms of Action of Mammeisin and Its Bioactive Analogs

Modulation of Cellular Signaling Pathways by Mammeisin

CNM has demonstrated the ability to modulate various intracellular signaling pathways, including those mediated by STAT3, MAPK, AP-1, and NF-κB. These pathways play critical roles in regulating gene expression and cellular responses in the context of inflammation. nih.govnih.gov

Inhibition of Signal Transducer and Activator of Transcription 3 (STAT3) Signaling

Research indicates that CNM significantly reduces the phosphorylation of signal transducer and activator of transcription 3 (p-STAT3) during in vitro Th17 cell differentiation. researchgate.netnih.gov This inhibition of STAT3 signaling is associated with the ability of CNM to attenuate Th17 cell differentiation and reduce autoimmune inflammation. researchgate.netnih.gov STAT3 is a key signaling molecule involved in the differentiation and function of Th17 cells, which are critical mediators of inflammation in various autoimmune diseases. researchgate.netnih.gov

Interference with Mitogen-Activated Protein Kinase (MAPK) Cascades (ERK 1/2, JNK, p38 MAPK)

CNM has been shown to reduce the phosphorylation of proteins within the MAPK cascades, specifically ERK 1/2, JNK, and p38 MAPK, in stimulated macrophages. nih.govnih.gov The MAPK pathway is essential in regulating numerous cellular processes, including inflammation. thermofisher.com ERK 1/2, JNK, and p38 MAPK are key components of these cascades that are activated by various stimuli, including inflammatory cytokines and stress. thermofisher.comresearchgate.net The modulation of these kinases by CNM suggests a mechanism by which it exerts its anti-inflammatory effects. nih.govnih.gov

Data on the effect of CNM on MAPK phosphorylation in RAW 264.7 macrophages stimulated with phorbol (B1677699) 12-myristate 13-acetate (PG) is presented in the table below, illustrating the reduction in phosphorylation levels of ERK 1/2, JNK, and p38 MAPK at a concentration of 6 μM CNM. nih.gov

| MAPK Protein | Stimulation (PG) | CNM Treatment (6 μM) | Effect on Phosphorylation |

| ERK 1/2 | Yes | Yes | Reduced nih.gov |

| JNK | Yes | Yes | Reduced nih.gov |

| p38 MAPK | Yes | Yes | Reduced nih.gov |

Regulation of Activator Protein 1 (AP-1) Transcriptional Activity

Studies have demonstrated that CNM modulates the activity of the transcription factor AP-1. nih.govnih.gov Specifically, CNM treatment reduced the phosphorylation of c-Jun, a subunit of AP-1, in stimulated macrophages. nih.gov AP-1 is a transcription factor that regulates gene expression in response to various stimuli, including cytokines and growth factors, and is involved in cellular processes such as differentiation, proliferation, and apoptosis. wikipedia.org The modulation of AP-1 activity by CNM contributes to its anti-inflammatory mechanism. nih.govnih.gov

Influence on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells (NF-κB) Activation

CNM has been shown to reduce NF-κB activation in RAW 264.7 macrophages. nih.govnih.gov NF-κB is a pivotal transcription factor in inflammatory responses, controlling the expression of numerous genes encoding pro-inflammatory mediators. cellsignal.com While CNM reduced NF-κB activation, studies indicate it did not alter IκBα degradation or nuclear translocation of the p65 subunit in the tested model. nih.govnih.gov This suggests that CNM may influence NF-κB activation through mechanisms upstream of IκBα degradation or by affecting its transcriptional activity directly. nih.govnih.gov Inhibition of ERK 1/2 and p38 MAPK by CNM may contribute to the reduction of NF-κB activation. nih.gov

The effect of CNM on NF-κB activation in RAW 264.7 macrophages stably expressing an NF-κB-luciferase reporter gene is summarized below. nih.gov

| Treatment | NF-κB Activity (Relative Luminescent Units) |

| Stimulated (PG) | High |

| CNM (0.6 μM) + Stimulated (PG) | Reduced nih.gov |

| CNM (2 μM) + Stimulated (PG) | Reduced nih.gov |

| CNM (6 μM) + Stimulated (PG) | Reduced nih.gov |

Impact on Pro-inflammatory Cytokine Production and Gene Expression Profiles

This compound, through its analog CNM, has a notable impact on the production and gene expression of pro-inflammatory cytokines. This is a key aspect of its anti-inflammatory activity. nih.govnih.gov

Downregulation of Interleukin-17 (IL-17) and Interleukin-22 (IL-22) Release

CNM treatment has been shown to reduce the release of interleukin-17 (IL-17) and interleukin-22 (IL-22) from differentiated Th17 cells in a concentration-dependent manner. researchgate.netnih.gov IL-17 and IL-22 are pro-inflammatory cytokines primarily produced by Th17 cells and play significant roles in inflammatory and autoimmune diseases. researchgate.netnih.govsinobiological.comnih.gov Studies reported a 35% inhibition of IL-17 release and a 51% inhibition of IL-22 release with CNM treatment. researchgate.netnih.gov Furthermore, CNM downregulated the expression of genes characteristic of Th17 cells, such as RAR-related orphan receptor c (Rorc) and interleukin-23 receptor (Il23r), indicating an effect on the upstream molecular mechanisms of Th17 differentiation. researchgate.netnih.gov

The impact of CNM on the release of IL-17 and IL-22 from in vitro differentiated Th17 cells is presented in the following table. researchgate.netnih.gov

| Cytokine | CNM Treatment (Concentration-dependent) | Inhibition Percentage |

| Interleukin-17 (IL-17) | Yes | 35% researchgate.netnih.gov |

| Interleukin-22 (IL-22) | Yes | 51% researchgate.netnih.gov |

| Th17-Hallmarked Gene | CNM Treatment | Inhibition Percentage |

| Rorc | Yes | 51% researchgate.netnih.gov |

| Il23r | Yes | 64% researchgate.netnih.gov |

Attenuation of Th17 Hallmarked Gene Expression (e.g., RORc, IL-23R)

Cinnamoyloxy-mammeisin (CNM) has demonstrated a notable ability to attenuate the differentiation of T helper 17 (Th17) cells, which are critical mediators in autoimmune and inflammatory diseases researchgate.netnih.gov. Studies have shown that CNM treatment leads to a concentration-dependent reduction in in vitro Th17 cell differentiation researchgate.netnih.gov. This attenuation is associated with a decrease in the release of pro-inflammatory cytokines, including interleukin-17 (IL-17) and interleukin-22 (IL-22) researchgate.netnih.gov.

Furthermore, CNM treatment downregulates the expression of key Th17 hallmarked genes. Specifically, the expression of RAR-related orphan receptor c (Rorc) and interleukin-23 receptor (Il23r) is significantly inhibited in Th17-differentiated cells exposed to CNM researchgate.netnih.gov. This suggests that CNM interferes with upstream molecular mechanisms essential for Th17 cell development and function researchgate.netnih.gov. Mechanistically, CNM has been shown to significantly reduce the phosphorylation of signal transducer and activator of transcription 3 (STAT3) during in vitro Th17 cell differentiation, identifying STAT3 inhibition as a potential pathway for its effects on Th17 cells researchgate.netnih.gov.

Data on the inhibitory effects of Cinnamoyloxy-mammeisin on Th17-related factors:

| Factor | Inhibition (%) (at tested concentrations) | Reference |

| IL-17 Release | 35 | researchgate.netnih.gov |

| IL-22 Release | 51 | researchgate.netnih.gov |

| Rorc Expression | 51 | researchgate.netnih.gov |

| Il23r Expression | 64 | researchgate.netnih.gov |

Interactions with Specific Biological Targets (e.g., Enzymes, Protein Binding Sites)

Research indicates that bioactive this compound analogs interact with various biological targets, primarily components of signaling pathways involved in inflammation and cellular differentiation.

Enzyme Inhibition and Activation Profiles

Cinnamoyloxy-mammeisin (CNM) has been shown to influence the activity of enzymes within critical signaling cascades. Studies in macrophages have demonstrated that CNM reduces the phosphorylation of proteins in the MAPK pathway, including ERK 1/2, JNK, and p38 MAPK researchgate.netnih.govfigshare.comnih.govacs.orgcolab.ws. This inhibition of phosphorylation suggests that CNM interferes with the activity of kinases upstream in these pathways. While the precise direct enzyme targets (e.g., specific kinases) are not always explicitly identified as being inhibited or activated at the enzymatic level in the provided search results, the observed reduction in phosphorylation indicates a functional inhibition within these pathways.

Additionally, CNM's impact on osteoclast differentiation involves the downregulation of osteoclastogenic markers sci-hub.senih.gov. This includes reduced expression of enzymes like tartrate-resistant acid phosphatase (TRAP), which is a key marker and functional enzyme in osteoclasts sci-hub.senih.gov. The reduction in TRAP expression and activity contributes to the observed impairment of osteoclast differentiation and bone resorption capacity sci-hub.senih.gov.

Modulation of Key Cellular Processes and Functions

This compound analogs have been shown to modulate several key cellular processes, contributing to their observed biological activities.

Impairment of Osteoclast Differentiation and Activity

Cinnamoyloxy-mammeisin (CNM) has a significant impact on osteoclast differentiation and activity, processes crucial for bone remodeling. Studies have demonstrated that CNM treatment impairs osteoclast differentiation induced by M-CSF and RANKL in bone marrow macrophages (BMMs) sci-hub.senih.gov. This is evidenced by a reduced number of tartrate-resistant acid-phosphatase-positive (TRAP+) multinucleated cells sci-hub.senih.gov.

Beyond differentiation, CNM also reduces the functional capacity of osteoclasts. It has been shown to decrease both the gelatinolytic capacity and the bone resorption area mediated by osteoclasts in vitro sci-hub.senih.gov. This indicates that CNM affects not only the formation of osteoclasts but also their ability to degrade bone matrix sci-hub.senih.gov.

The inhibitory effects on osteoclast differentiation and activity are associated with the downregulation of key osteoclastogenic markers at the gene expression level, including the transcription factor NFATc1 and the transmembrane protein integrin β sci-hub.senih.gov. These molecules are essential for osteoclast development and function sci-hub.senih.gov.

Summary of CNM's effects on Osteoclast Differentiation and Activity:

| Cellular Process/Marker | Effect | Reference |

| Osteoclast Differentiation (TRAP+ cells) | Impaired/Reduced Number | sci-hub.senih.gov |

| Gelatinolytic Capacity | Reduced | sci-hub.senih.gov |

| Bone Resorption Area | Reduced | sci-hub.senih.gov |

| NFATc1 Expression | Reduced | sci-hub.senih.gov |

| Integrin β Expression | Reduced | sci-hub.senih.gov |

| TRAP Expression | Reduced | sci-hub.senih.gov |

Mechanisms Underlying Anti-Proliferative Effects

This compound and its analogs, such as cinnamoyloxy-mammeisin (CNM), have demonstrated anti-proliferative activities. researchgate.netnih.govnih.govscience.gov CNM, isolated from geopropolis, has been identified as a major anti-proliferative constituent. nih.govsci-hub.se

Studies on CNM have shed light on potential mechanisms underlying its anti-proliferative and anti-inflammatory effects. CNM has been shown to inhibit signaling pathways crucial for cell proliferation and inflammatory responses. Specifically, it reduced the phosphorylation of proteins in the MAPK pathway, including ERK 1/2, JNK, and p38 MAPK. researchgate.netnih.govfigshare.comacs.orgcolab.wsacs.org It also reduced the activation of AP-1 (specifically the c-jun subunit) and NF-κB. researchgate.netnih.govfigshare.comacs.orgcolab.wsacs.org These pathways are involved in regulating cell growth, differentiation, and survival, as well as inflammatory mediator production. researchgate.netnih.govfigshare.comacs.orgcolab.wsacs.org

In the context of osteoclast differentiation, which is relevant to bone loss diseases, CNM impaired the differentiation of osteoclasts by reducing the number of TRAP-positive multinucleated cells and the expression of osteoclastogenic markers induced by M-CSF and RANKL. nih.govsci-hub.seacs.orgnih.gov It also reduced gelatinolytic and resorption capacity in these cells. nih.govsci-hub.seacs.orgnih.gov CNM downregulated NFATc1, a key transcription factor for osteoclast differentiation, in a concentration-dependent manner. sci-hub.se Furthermore, CNM reduced MMP-9 proteolytic activity, an enzyme involved in matrix degradation. sci-hub.se These findings suggest that CNM's anti-proliferative effects, at least in the context of osteoclastogenesis, involve the modulation of key signaling molecules and transcription factors.

While specific data tables detailing this compound's anti-proliferative effects at various concentrations across different cell lines were not extensively available in the search results, studies on related coumarins provide context. For example, certain coumarin (B35378) derivatives have shown anti-proliferative effects on gastric cancer cell lines by inducing apoptosis through the intrinsic pathway or inhibiting invasion and migration by reducing TGF β1 expression. frontiersin.org Propolis and its components, including coumarins, have been shown to induce apoptosis through the activation of caspases and modulation of kinase signaling pathways. mdpi.com

Further detailed research findings on this compound's anti-proliferative mechanisms could involve investigations into cell cycle arrest, induction of apoptosis, and interactions with specific molecular targets beyond the MAPK, AP-1, and NF-κB pathways.

Preclinical Pharmacological Investigations: in Vitro and in Vivo Model Studies

Anti-Inflammatory Activities of Mammeisin in Experimental Systems

Research specifically detailing the anti-inflammatory activities of this compound itself in experimental systems appears limited within the provided search results. Much of the available research on anti-inflammatory effects in the context of compounds related to this compound focuses on its derivative, Cinnamoyloxy-mammeisin (CNM). Therefore, detailed findings for this compound regarding the specific anti-inflammatory mechanisms outlined below are not extensively reported in the provided sources, which primarily discuss CNM.

Attenuation of Th17 Cell Differentiation in Cell-Based Assays

Specific data regarding the attenuation of Th17 cell differentiation directly by this compound in cell-based assays is not provided in the search results. Studies discussing this activity refer to Cinnamoyloxy-mammeisin (CNM) dntb.gov.uaupc.edu.peresearchgate.netresearchgate.netnih.gov.

Reduction of Neutrophil Migration in Murine Inflammation Models

Information on the reduction of neutrophil migration in murine inflammation models specifically attributed to this compound is not available in the provided search results. Research in this area discusses the effects of Cinnamoyloxy-mammeisin (CNM) researchgate.netnih.govcolab.ws.

Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Models

The efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) models is not detailed in the provided search results. Studies investigating the effects of related compounds in EAE models refer to Cinnamoyloxy-mammeisin (CNM) researchgate.netresearchgate.netnih.gov. EAE is an animal model commonly used to study central nervous system inflammatory demyelinating diseases like multiple sclerosis neurofit.comnih.govwikipedia.orgmdbioproducts.com.

Inhibition of Bone Loss in Experimental Periodontitis Models

Specific findings on the inhibition of bone loss in experimental periodontitis models by this compound are not present in the provided search results. Research on the effects of related compounds in periodontitis models discusses Cinnamoyloxy-mammeisin (CNM) acs.orgnih.govnih.govsci-hub.sepacific.edu. Periodontitis is a bone-loss-related disease characterized by an imbalance in bone remodeling acs.orgnih.govnih.govsci-hub.se.

Antimicrobial Activities of this compound in Controlled In Vitro Assays

This compound has demonstrated antimicrobial activity in controlled in vitro assays, particularly against certain fungal species.

Antifungal Efficacy against Medically Relevant Candida Species

This compound has been evaluated for its antifungal activities against medically relevant Candida species. Studies have shown that this compound isolated from Kielmeyera elata exhibited antifungal activity against four species of Candida researchgate.netresearchgate.net. At a concentration of 512 µg/mL, this compound displayed activity against all tested Candida species researchgate.netresearchgate.net. Specifically, this compound reportedly presented a minimum inhibitory concentration (MIC) value similar to ketoconazole (B1673606) and showed better results than fluconazole (B54011) against Candida tropicalis researchgate.netresearchgate.net. Candida tropicalis is noted as a common cause of human fungal infections researchgate.netresearchgate.net.

The antifungal activity of this compound against Candida species is summarized in the table below based on the available data.

| Compound | Tested Species of Candida | Concentration Tested (µg/mL) | Observed Activity | Comparison to Ketoconazole | Comparison to Fluconazole |

| This compound | Four species | 512 | Active | - | - |

| This compound | Candida tropicalis | MIC value | Active | Similar | Better |

Broad-Spectrum Antibacterial Properties

Research indicates that this compound and related coumarins can exhibit antibacterial activity. Cinnamoyloxy-mammeisin, a 4-phenyl coumarin (B35378) derivative isolated from Brazilian geopropolis, has shown bacteriostatic activity against methicillin-susceptible and -resistant Staphylococcus aureus strains with a Minimum Inhibitory Concentration (MIC) of 11.3 µM. x-mol.net This compound also reduced bacterial adherence to human keratinocytes and disrupted biofilm formation in S. aureus by reducing cell viability and altering architecture in in vitro studies. x-mol.net While the search results specifically mention cinnamoyloxy-mammeisin, the close structural relationship suggests potential antibacterial properties for this compound itself, as coumarins are known for their diverse biological activities, including antibacterial effects. researchgate.net

Antioxidant Activities in Cellular and Cell-Free Systems

Antioxidant activity can be evaluated using both cell-free and cellular methods. mdpi.com Cell-free assays provide quantifiable measures of antioxidant capacity under isolated conditions, while cellular assays assess efficacy within a live cell environment. mdpi.com Flavonoids, as a class that includes neoflavonoids like this compound, are known for their antioxidative properties, which are attributed to their ability to scavenge free radicals, chelate metal ions, and inhibit enzymes involved in free-radical generation. researchgate.net While specific data on this compound's antioxidant activity in these systems was not prominently found in the searches, related coumarin compounds and propolis extracts containing coumarins have demonstrated antioxidant effects. researchgate.netnih.govnih.gov For instance, propolis is reported to possess antioxidant activity. researchgate.net

Antiproliferative Activities of this compound in Defined Cancer Cell Lines

This compound has demonstrated antiproliferative activity in preclinical in vitro models using defined cancer cell lines. In a study evaluating constituents of geopropolis against colon cancer cell lines (COLO205 and KM12), this compound showed cell growth inhibition. nih.gov this compound exhibited GI50 values of 9.7 µM against COLO205 cells and 12.0 µM against KM12 cells. nih.gov These findings suggest a potential for this compound as an antiproliferative agent against certain cancer cell types in vitro.

Table 1: Antiproliferative Activity of this compound in Colon Cancer Cell Lines

| Cell Line | GI50 (µM) |

| COLO205 | 9.7 |

| KM12 | 12.0 |

GI50: Half-maximal growth inhibitory concentration.

Exploration of Other Reported Biological Activities (e.g., Anti-HIV Activity)

Beyond antibacterial, antioxidant, and antiproliferative effects, other biological activities of this compound or related compounds have been explored. Coumarins from plant origin have been investigated for anti-HIV activity, demonstrating mechanisms such as inhibition of HIV reverse transcriptase and integrase, as well as inhibition of cellular factors regulating HIV-1 replication. nih.gov While this compound itself was not explicitly detailed as having anti-HIV activity in the provided search results, the fact that it is a coumarin derivative suggests this as a potential area for further investigation, given the reported anti-HIV properties of other coumarins. nih.gov

Structure Activity Relationship Sar Studies of Mammeisin and Its Analogs

Fundamental Principles and Methodologies Employed in SAR Analysis

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry aimed at establishing a correlation between the chemical structure of a series of compounds and their biological activity. This involves systematically modifying specific parts of a molecule and evaluating the impact of these changes on its potency, selectivity, and mechanism of action. For natural products like Mammeisin, SAR studies often begin with the isolation and structural elucidation of the parent compound. Subsequently, various methodologies are employed, including:

Synthesis of Analogs: Chemical synthesis is used to create derivatives of the parent compound with targeted modifications at specific positions or functional groups mdpi.comnih.gov. This allows researchers to explore the contribution of different structural elements to the observed activity.

Biological Evaluation: The synthesized analogs are then tested in relevant biological assays (in vitro or in vivo) to quantify their activity against specific targets or in disease models researchgate.netmdpi.comnih.gov. For this compound, this has included testing against cancer cell lines, microbial strains, and inflammatory pathways [Ontosight - previously seen, 6, 2].

Activity Comparison and Analysis: By comparing the biological activities of the parent compound and its analogs, researchers can deduce which structural features are essential for activity, which modifications enhance or diminish potency or selectivity, and which are well-tolerated researchgate.netunimi.itnih.gov. This comparative analysis forms the basis of the SAR.

Applied to this compound, these principles involve altering the benzopyran core, the hydroxyl groups, the prenyl chain, or the phenyl substituent and assessing the resulting changes in biological effects. This systematic approach helps in identifying key pharmacophoric elements and optimizing the structure for desired therapeutic outcomes researchgate.netunimi.itresearchgate.net.

Elucidation of Key Pharmacophoric Elements within the this compound Structure

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response. For this compound, its biological activities are intrinsically linked to its distinct structural features, including the coumarin (B35378) (benzopyran-2-one) core, the hydroxyl groups, the prenyl substituent, and the phenyl ring at the C-4 position [Ontosight - previously seen, 5].

Application of Computational and In Silico Approaches for Predictive SAR Modeling

Computational and in silico approaches play an increasingly vital role in modern SAR studies, complementing experimental methods. These methods can help predict the biological activity of potential drug candidates, understand their interactions with biological targets at a molecular level, and guide the design of new analogs. For this compound and other coumarins, these approaches include:

Molecular Docking: This technique predicts the preferred orientation (binding pose) of a small molecule (ligand) when bound to a protein or enzyme target. By calculating the binding energy, docking can estimate the affinity between the ligand and the target. Molecular docking has been used to study the interaction of Mammea A/AA (this compound) with plasma proteins like BSA and HSA, providing insights into drug-protein binding which is crucial for pharmacokinetics and distribution acs.org. It can also be applied to predict binding to potential therapeutic targets, such as enzymes involved in inflammation or microbial processes researchgate.netnih.gov.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target interaction over time, accounting for the flexibility of both molecules and the surrounding environment. This offers a more realistic picture of the binding process and the stability of the complex. MD simulations have been used in conjunction with docking to study this compound's binding to serum albumin, helping to understand the stability and characteristics of the binding site acs.org.

QSAR (Quantitative Structure-Activity Relationship): QSAR models use mathematical equations to correlate structural descriptors of a series of compounds with their biological activities. These models can then be used to predict the activity of new, untested compounds based on their structures. QSAR has been applied to coumarin derivatives to relate structural features to activities like antibacterial potency unimi.it and enzyme inhibition. While specific QSAR models for this compound were not detailed, the approach is applicable to the this compound scaffold to build predictive models for its various activities.

In Silico ADME/T Prediction: Computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADME/T) properties of compounds. For cinnamoyloxy-mammeisin, in silico models have been used to evaluate pharmacokinetic parameters, providing early insights into how the compound might behave in a biological system unimi.it.

These computational methods allow researchers to screen virtual libraries of this compound analogs, prioritize promising candidates for synthesis and experimental testing, and gain a deeper understanding of the molecular basis of this compound's biological activities, thereby accelerating the drug discovery process unimi.itresearchgate.net.

Advanced Analytical Methodologies for Mammeisin Characterization and Quantification

High-Resolution Chromatographic Techniques for Quantitative Analysis and Purity Assessment

High-resolution chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the quantitative analysis and purity assessment of Mammeisin in complex matrices such as plant extracts or propolis samples. HPLC-Photodiode Array Detector (HPLC-PDA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the analysis of mammea coumarins, including this compound researchgate.netmdpi.com. These techniques allow for the separation of this compound from other co-occurring compounds based on their differential affinities to a stationary phase and mobile phase.

Quantitative analysis using HPLC-PDA involves comparing the peak area of this compound in a sample chromatogram to a calibration curve generated using known concentrations of a this compound standard researchgate.net. This allows for the determination of the concentration of this compound in the original sample. Purity assessment is performed by evaluating the chromatogram for the presence of extraneous peaks, which indicate impurities. A high-purity sample will show a single, well-defined peak corresponding to this compound nih.gov.

For instance, reversed-phase high-performance liquid chromatography has been used to verify the purity (>95%) of cinnamoyloxy-mammeisin, a derivative related to this compound, isolated from geopropolis nih.govsci-hub.se. Studies on Mammea americana have utilized HPLC-PDA and LC-MS to quantify various mammea coumarins in different plant parts, demonstrating the utility of these methods for both qualitative and quantitative analysis of these compounds researchgate.net. The validation of HPLC-PDA methods for sensitivity, linearity, recovery, accuracy, and precision is essential to ensure reliable quantitative results researchgate.net.

Comprehensive Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H NMR, ¹³C NMR) and 2D NMR techniques (such as COSY, HSQC, HMBC), provides detailed information about the connectivity of atoms and the arrangement of functional groups within the molecule mestrelab.comrsc.orgnd.edu. By analyzing the chemical shifts, splitting patterns, and coupling constants in NMR spectra, the complete structure of this compound can be determined nd.edunih.gov.

High-Resolution Mass Spectrometry (HRMS), often coupled with chromatography (e.g., LC-MS), provides precise information about the molecular weight and elemental composition of this compound researchgate.netresearchgate.net. This technique measures the mass-to-charge ratio (m/z) of the molecule and its fragments with high accuracy, allowing for the determination of its molecular formula nih.govuni.lu. Fragmentation patterns observed in MS/MS experiments can provide additional clues about the structural subunits of this compound acs.org. The combination of NMR and MS data is a powerful approach for confirming the identity and elucidating the structure of isolated compounds like this compound researchgate.netcmu.ac.th. For example, the structures of mammea-type coumarins have been determined using NMR, IR, and LC-MS spectroscopic methods researchgate.net. The molecular formula of this compound (C₂₅H₂₆O₅) and its monoisotopic mass (406.178 Da) can be determined through accurate mass measurements by HRMS uni.lunih.gov.

Bioanalytical Assays for the Measurement of Cellular and Biochemical Activities (e.g., TRAP Staining, Gelatin Zymography, Reporter Gene Assays)

Bioanalytical assays are employed to evaluate the biological activities of this compound at the cellular and biochemical levels. These assays provide insights into the mechanisms of action and potential therapeutic applications of the compound.

TRAP Staining: Tartrate-resistant acid phosphatase (TRAP) staining is a common assay used to identify and quantify osteoclasts, cells involved in bone resorption. TRAP is highly expressed in osteoclasts, and staining for this enzyme allows researchers to assess the effect of this compound on osteoclast differentiation and formation nih.govsci-hub.seufc.brscience.gov. Studies investigating the effects of cinnamoyloxy-mammeisin on osteoclast differentiation have utilized TRAP staining to count multinucleated TRAP-positive cells, which are considered mature osteoclasts nih.govsci-hub.se. The area of TRAP-positive cells can also be measured to assess osteoclast size nih.govsci-hub.se.

Gelatin Zymography: Gelatin zymography is an enzymatic assay used to detect and quantify the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which degrade gelatin, a component of the extracellular matrix nih.govscience.govslideshare.net. This technique involves separating proteins by gel electrophoresis in a gel containing gelatin, followed by incubation to allow MMPs to digest the substrate. Clear bands against a stained background indicate areas of gelatin degradation by active MMPs nih.gov. Gelatin zymography has been used to evaluate the effect of cinnamoyloxy-mammeisin on MMP-9 proteolytic activity in cell lysates nih.govsci-hub.se. Reduced band intensity indicates inhibition of MMP activity.

Reporter Gene Assays: Reporter gene assays are powerful tools for studying gene expression and signal transduction pathways influenced by this compound. These assays involve transfecting cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific promoter or response element acs.orgphysiology.org. Changes in reporter gene expression, measured by the activity of the reporter protein (e.g., luminescence for luciferase), indicate how this compound affects the activity of the chosen promoter or pathway acs.orgphysiology.org. For example, a reporter gene assay using an NF-κB-luciferase construct has been used to assess the effect of cinnamoyloxy-mammeisin on NF-κB activation in macrophages researchgate.netnih.gov. Reduced luciferase activity indicates inhibition of NF-κB signaling.

In Silico Tools for Predictive Modeling and Data Analysis (e.g., Pharmacokinetic Parameter Prediction, Molecular Docking)

In silico tools utilize computational methods to predict the properties and behavior of this compound, complementing experimental studies.

Pharmacokinetic Parameter Prediction: In silico models can predict pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) nih.govnih.govdaneshyari.comuq.edu.au. These predictions are based on the chemical structure of this compound and can help estimate its oral bioavailability, plasma protein binding, and potential metabolic pathways nih.govnih.gov. While not directly about this compound itself, studies on cinnamoyloxy-mammeisin have used in silico models (e.g., ACD/Percepta™ and MetaDrug™ software) to predict pharmacokinetic parameters, including oral bioavailability, plasma protein binding, and blood-brain barrier penetration nih.govnih.gov. These predictions provide valuable initial insights into how the compound might behave in a biological system.

Molecular Docking: Molecular docking simulations predict the preferred binding orientation and affinity of a small molecule like this compound to a target protein acs.orgresearchgate.netfrontiersin.orgdokumen.pub. This technique helps to understand the potential molecular targets of this compound and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the binding site acs.orgfrontiersin.org. Molecular docking can provide hypotheses about the mechanism of action of this compound by identifying potential protein targets involved in observed biological activities researchgate.netresearchgate.net. Studies have used molecular docking to investigate the binding of this compound (referred to as Mammea A/AA) to plasma proteins like Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), providing insights into its distribution and potential interactions in the bloodstream acs.org.

These advanced analytical methodologies, ranging from chromatographic separation and spectroscopic identification to biological activity assessment and computational prediction, collectively provide a comprehensive suite of tools for the thorough characterization and understanding of this compound.

Ecological and Chemoecological Roles of Mammeisin

Role in Plant Defense Mechanisms and Secondary Metabolism

Plants synthesize a wide array of secondary metabolites (SMs) that are not directly involved in primary growth and development but are crucial for their survival in a challenging environment. These compounds serve as a primary line of defense against various biotic and abiotic stresses, including herbivory and pathogen attack. fishersci.cawikipedia.orghznu.edu.cnresearcherslinks.com Coumarins represent a significant class of these plant secondary metabolites, known for their diverse biological activities. nih.govcreamjournal.org

Mammeisin is identified as a coumarin (B35378) derivative and a prenylated neoflavonoid, found in certain plant species such as Kielmeyera elata (Family: Clusiaceae) and species within the Mammea genus. nih.govcreamjournal.orgnih.gov The production of such secondary metabolites in plants is often influenced by environmental cues and stress factors, with their biosynthesis regulated through complex enzymatic pathways and genetic networks. fishersci.cahznu.edu.cn These metabolites can function as deterrents or toxins to herbivores, inhibit the growth of competing plants (allelopathy), and possess antimicrobial properties that protect against pathogens. fishersci.cawikipedia.orghznu.edu.cnresearcherslinks.com

Research indicates that this compound exhibits antifungal activity, which aligns with the defensive role of secondary metabolites in protecting plants from fungal infections. A study evaluating this compound isolated from Kielmeyera elata demonstrated its activity against Candida tropicalis, a common cause of fungal infections. nih.govfishersci.ca The minimum inhibitory concentration (MIC) of this compound against C. tropicalis was reported to be 512 µg/mL. nih.gov This level of activity was found to be equivalent to that of ketoconazole (B1673606) and superior to fluconazole (B54011) against this specific fungal species. nih.gov

| Compound | Organism | MIC Value (µg/mL) | Comparison to Standards (C. tropicalis) |

|---|---|---|---|

| This compound | Candida tropicalis | 512 | Equivalent to Ketoconazole, Better than Fluconazole nih.gov |

| Ketoconazole | Candida tropicalis | 512 | - nih.gov |

| Fluconazole | Candida tropicalis | >512 | - nih.gov |

The presence and antifungal activity of this compound in Kielmeyera elata suggest its contribution to the plant's defense strategy against fungal pathogens, illustrating a direct link between this secondary metabolite and plant protection.

Contribution to the Biological Properties and Function of Propolis in Bee Colonies

Propolis, often referred to as "bee glue," is a resinous material collected by bees from various plant exudates, buds, and sometimes earth debris, which they then mix with their own secretions and wax. wikipedia.orgfishersci.fiwikipedia.orgciteab.com Bees utilize propolis for structural purposes within the hive, such as sealing cracks, reinforcing combs, and reducing entrance size, but critically, it also serves as a chemical defense, protecting the colony from diseases due to its antimicrobial and antifungal properties. wikipedia.orgfishersci.fiwikipedia.orgfishersci.ca

The chemical composition of propolis is highly variable and depends significantly on the botanical sources available to the bees. wikipedia.orghmdb.ca this compound and its derivatives, particularly cinnamoyloxy-mammeisin (CNM), have been identified as constituents of propolis, notably from stingless bees such as Melipona scutellaris. citeab.comhmdb.canih.govharvard.eduontosight.ainih.gov These compounds contribute to the observed biological activities of propolis.

Studies on cinnamoyloxy-mammeisin isolated from Melipona scutellaris geopropolis have revealed several important biological effects. CNM has demonstrated anti-inflammatory properties, reducing neutrophil migration and inhibiting the release of pro-inflammatory cytokines like TNF-α and CXCL2/MIP-2. nih.gov Furthermore, CNM has shown the ability to attenuate in vitro Th17 cell differentiation, a process involved in autoimmune inflammation, by reducing the release of IL-17 and IL-22 and downregulating the expression of key genes like Rorc and Il23r. nih.gov

| Compound | Effect on Th17 Differentiation (at 10 µM) | Inhibition of Cytokine Release/Gene Expression | Percentage Inhibition |

|---|---|---|---|

| Cinnamoyloxy-mammeisin (CNM) | Attenuation of in vitro differentiation | IL-17 release | 35% nih.gov |

| Cinnamoyloxy-mammeisin (CNM) | Attenuation of in vitro differentiation | IL-22 release | 51% nih.gov |

| Cinnamoyloxy-mammeisin (CNM) | Attenuation of in vitro differentiation | Rorc gene expression | 51% nih.gov |

| Cinnamoyloxy-mammeisin (CNM) | Attenuation of in vitro differentiation | Il23r gene expression | 64% nih.gov |

Beyond immune modulation, CNM from geopropolis has also been investigated for its effects on bone health. It was found to impair osteoclast differentiation and attenuate alveolar bone loss in an experimental model of periodontitis, suggesting a role in modulating bone remodeling processes. harvard.eduontosight.ai

This compound and mammein from Melipona scutellaris propolis have also shown antiproliferative activity against certain cancer cell lines. citeab.comhmdb.ca

| Compound | Source Propolis | Cell Line | Growth Inhibition at 10-5 M (%) | GI50 (µM) |

|---|---|---|---|---|

| This compound | Melipona scutellaris | COLO205 | 56 hmdb.ca | 10.7 hmdb.ca |

| Mammein | Melipona scutellaris | COLO205 | 83 hmdb.ca | 10.7 hmdb.ca |

| This compound | Melipona scutellaris | KM12 | - | 10.9 hmdb.ca |

| Mammein | Melipona scutellaris | KM12 | - | 10.9 hmdb.ca |

These findings highlight that this compound and its derivatives are not merely passive components of propolis but actively contribute to its biological properties, which are essential for the health and defense of the bee colony.

Distribution and Biological Interactions within Diverse Ecosystems

The distribution of this compound is primarily linked to the plant species that produce it as part of their secondary metabolism. It has been isolated from plants belonging to the Clusiaceae and Mammea families. nih.govcreamjournal.orgnih.gov The presence of this compound in these plants is indicative of its role in mediating their interactions with the environment, particularly with herbivores and pathogens, as discussed in Section 9.1.

Beyond its presence in plants, this compound enters other ecosystems through the activities of organisms that interact with these plants. Bees, especially stingless bees, collect plant resins containing this compound and incorporate them into their propolis. citeab.comhmdb.canih.govharvard.eduontosight.ainih.gov This process introduces this compound into the bee colony ecosystem, where it contributes to the defensive properties of propolis against microbes, thus influencing bee-microbe interactions. wikipedia.orgfishersci.fi

The biological interactions involving this compound are therefore multifaceted:

Plant-Pathogen Interactions: this compound's antifungal activity directly impacts plant defense against fungal pathogens. nih.govfishersci.ca

Plant-Herbivore Interactions: As a secondary metabolite, this compound likely acts as a deterrent or toxin to potential herbivores, influencing feeding behavior. fishersci.cawikipedia.orghznu.edu.cnresearcherslinks.com

Bee-Microbe Interactions: The presence of this compound and its derivatives in propolis contributes to the antimicrobial environment of the hive, protecting the bee colony from pathogens. wikipedia.orgfishersci.fi

Interactions within the Bee Colony: Beyond antimicrobial effects, compounds like cinnamoyloxy-mammeisin in propolis interact with biological processes relevant to the bees' health and potentially the hive environment, such as modulating inflammatory responses. nih.govnih.gov

Interactions with Mammalian Systems (through propolis use): While outside the scope of direct ecological roles, the study of this compound derivatives from propolis in mammalian models (e.g., effects on immune cells and bone cells) nih.govharvard.eduontosight.ainih.gov demonstrates the potential for these compounds to interact with biological systems across different trophic levels when propolis is utilized.

Future Research Directions and Translational Perspectives for Mammeisin

Identification and Exploration of Novel Biological Activities

Existing research indicates that Mammeisin possesses diverse biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. ontosight.aiontosight.ainih.govresearchgate.netsci-hub.sesmolecule.comuniv-antilles.frresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netwjgnet.commdpi.com For instance, studies have explored its cytotoxic activity against cancer cell lines ontosight.aifrontiersin.org and its effectiveness against certain fungal species like Candida and bacteria such as Clostridioides difficile. researchgate.netresearchgate.netwjgnet.com A derivative, cinnamoyloxy-mammeisin (CNM), isolated from geopropolis, has shown anti-inflammatory effects by inhibiting key signaling pathways such as MAPK, AP-1, and NF-κB, and has demonstrated activity against osteoclast differentiation and Th17 cell differentiation, suggesting potential in bone loss disorders and autoimmune inflammation. nih.govsci-hub.seresearchgate.netresearchgate.net

Despite these findings, the full spectrum of this compound's biological activities remains to be explored. Future research should focus on high-throughput screening to identify novel activities against a wider range of biological targets and disease models. Investigating its effects on other cellular processes, such as metabolism, cell cycle regulation, angiogenesis, and immune modulation beyond Th17 cells, could uncover new therapeutic avenues. Furthermore, detailed studies are needed to fully understand the underlying molecular mechanisms responsible for the observed activities, including specific protein targets and downstream signaling cascades. The potential for synergistic effects when combined with other compounds also warrants investigation.

The known biological activities of this compound and its derivative, cinnamoyloxy-mammeisin, are summarized in the table below:

| Compound | Biological Activity | Studied System/Model | Relevant Findings |

| This compound | Anticancer/Antiproliferative | Cell lines | Cytotoxic activity reported. ontosight.aifrontiersin.org |

| Anti-inflammatory | Not specified in detail for this compound itself, but derivative shows activity. ontosight.aiontosight.ai | General anti-inflammatory potential suggested. ontosight.aiontosight.ai | |

| Antioxidant | Not specified in detail for this compound itself, but derivative shows activity. ontosight.aiontosight.ai | General antioxidant potential suggested. ontosight.aiontosight.ai | |

| Antimicrobial (Antifungal) | Candida species | Showed activity against Candida species, including fluconazole-resistant C. tropicalis. researchgate.netresearchgate.net | |

| Antimicrobial (Antibacterial) | Clostridioides difficile | Exhibited strong inhibitory activity. wjgnet.com | |

| Cinnamoyloxy-mammeisin | Anti-inflammatory | Macrophages, in vivo models of inflammation | Inhibits MAPK, AP-1, and NF-κB signaling pathways. nih.govsci-hub.seresearchgate.net Attenuates inflammatory process. researchgate.net |

| Anti-osteoclast differentiation | In vitro and in vivo models of bone loss (periodontitis) | Inhibits osteoclast differentiation and activity, potentially by targeting inflammatory pathways. nih.govsci-hub.se | |

| Anti-Th17 cell differentiation / Anti-autoimmune | In vitro Th17 cell differentiation, experimental autoimmune encephalomyelitis (EAE) | Attenuates Th17 differentiation and reduces clinical signs of EAE, associated with STAT3 inhibition. researchgate.net | |

| Antimicrobial, Anti-adherence, Anti-biofilm | Staphylococcus aureus | Demonstrated activity against S. aureus. mdpi.com | |

| Antiproliferative | Cell lines | Identified as a major antiproliferative constituent of geopropolis. nih.govsci-hub.se |

Development of Innovative and Efficient Synthetic Methodologies

This compound and its related coumarins possess complex chemical structures. ontosight.ailipidmaps.org While synthesis has been employed for structural confirmation of naturally occurring coumarins, including those structurally related to this compound, the development of innovative and efficient synthetic methodologies for this compound itself is crucial for future research and potential translation. hmdb.cagla.ac.uk The importance of synthesizing such compounds is underscored by their reported biological activities, particularly anti-tumour properties. gla.ac.uk

Current synthetic approaches may face challenges related to yield, stereoselectivity, and scalability, which can hinder the production of sufficient quantities for extensive biological testing and potential therapeutic development. Future research should focus on developing total synthesis routes that are not only efficient and high-yielding but also environmentally friendly and cost-effective. Exploring novel synthetic strategies, including biocatalysis and flow chemistry, could provide access to this compound and its analogues in a more sustainable and scalable manner. Furthermore, developing methods for the targeted synthesis of specific this compound derivatives with enhanced activity or desirable pharmacokinetic properties is a key area for future investigation.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of how this compound interacts with biological systems, integrating research with Systems Biology and various Omics approaches is essential. uni-ulm.dehelsinki.figatech.eduisbscience.org Systems Biology focuses on studying the complex interactions within biological systems rather than examining individual components in isolation. uni-ulm.degatech.edu Omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, provide high-throughput data on the complete sets of genes, RNA molecules, proteins, and metabolites within a biological system. gatech.edu

Applying these approaches to this compound research can provide a holistic view of its effects. Transcriptomics and proteomics can reveal how this compound alters gene and protein expression profiles in cells or tissues, shedding light on the pathways and networks it influences. gatech.edu Metabolomics can identify changes in metabolic profiles upon this compound treatment, indicating its impact on cellular metabolism. gatech.edu Integrating these diverse datasets using computational modeling and bioinformatics tools can help to construct comprehensive network maps illustrating this compound's interactions and predicting its effects on cellular function. uni-ulm.dehelsinki.fivcu.edu This can aid in identifying key targets, understanding mechanisms of action, predicting potential off-target effects, and identifying biomarkers of response or toxicity. gatech.eduvcu.edu Such integrated approaches are vital for moving beyond observational findings to a deeper, predictive understanding of this compound's biological impact.

Untapped Therapeutic Potential and Applications in Preclinical Drug Discovery

Based on its reported biological activities, this compound holds significant untapped therapeutic potential. Its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties suggest potential applications in a range of diseases, including various types of cancer, inflammatory disorders, infectious diseases, and conditions involving oxidative stress or bone loss. ontosight.aiontosight.ainih.govresearchgate.netsci-hub.seuniv-antilles.frresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netwjgnet.commdpi.com

Preclinical drug discovery is a critical stage that involves rigorous testing of potential drug candidates in laboratory and animal models to evaluate their efficacy and safety before human trials. nih.govfrontiersin.orghuborganoids.nl For this compound, extensive preclinical studies are needed to validate its therapeutic potential in relevant disease models. This includes detailed efficacy studies to determine optimal concentrations and treatment regimens in in vivo models that accurately mimic human diseases. frontiersin.orghuborganoids.nl Furthermore, comprehensive preclinical evaluations are necessary to assess its pharmacokinetic properties (absorption, distribution, metabolism, excretion) and pharmacodynamic effects (what the drug does to the body). frontiersin.org While safety and adverse effect profiles are outside the scope of this article, preclinical studies are the stage where potential toxicities are evaluated to inform decisions about progressing to clinical development. huborganoids.nl The success of translating this compound's potential into therapeutic applications hinges on robust preclinical data demonstrating a favorable balance of efficacy and safety in relevant models. The historical success of natural products in drug discovery provides a strong rationale for pursuing this compound as a potential source of novel therapeutics. nih.govfrontiersin.orgnih.gov

Q & A

Q. What experimental methods are recommended for characterizing Mammeisin's chemical structure?

this compound, a coumarin derivative, requires rigorous structural elucidation using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) and high-resolution mass spectrometry (HR-MS) to confirm its molecular formula and substituent positions. For isomers or compounds with complex side chains (e.g., cinnamoyl or prenyl groups), X-ray crystallography is advised to resolve stereochemical ambiguities . Purity should be validated via HPLC with UV/Vis or diode-array detection, referencing known spectral libraries for this compound derivatives .

Q. How can researchers assess this compound’s purity and stability in biological assays?

Use accelerated stability studies under varying pH, temperature, and light conditions, monitored via HPLC. For biological assays, employ stability-indicating methods such as LC-MS to detect degradation products. Include negative controls (e.g., solvent-only samples) to distinguish compound-specific effects from assay artifacts .

Q. What in vitro models are suitable for initial screening of this compound’s antiproliferative activity?

The NCI-60 cell panel is a standardized platform for broad-spectrum antiproliferative screening. For target-specific studies, use cell lines with documented sensitivity to coumarins (e.g., breast cancer MCF-7 or leukemia HL-60). Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) and validate results with dose-response curves (IC₅₀ calculations) .

Advanced Research Questions

Q. How should researchers optimize this compound’s synthetic pathway to improve yield and scalability?

Adopt a Design of Experiments (DoE) approach to evaluate reaction parameters (e.g., catalyst loading, solvent polarity, temperature). Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction time. Characterize intermediates via in situ FTIR or Raman spectroscopy for real-time monitoring. For scalability, prioritize stepwise purification (e.g., column chromatography followed by recrystallization) .

Q. How can contradictory data on this compound’s bioactivity be systematically addressed?

Contradictions often arise from variability in assay protocols or compound sourcing. Conduct a meta-analysis of existing studies using PRISMA guidelines to identify methodological discrepancies (e.g., differences in cell viability assays: MTT vs. ATP-based assays). Validate findings via orthogonal assays (e.g., apoptosis markers like Annexin V/PI staining) and cross-laboratory reproducibility tests .

Q. What strategies are effective for elucidating this compound’s mechanism of action despite limited selectivity in cellular models?

Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed pathways. Use CRISPR-Cas9 knockouts or siRNA silencing to validate candidate targets (e.g., kinases or apoptotic regulators). Molecular docking studies can predict interactions with proteins like topoisomerases or tubulin, but experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is critical .

Methodological & Reporting Guidelines

Q. How should researchers document synthetic procedures to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Provide step-by-step protocols with exact molar ratios, reaction times, and purification methods.

- Include spectral data (NMR, MS) for all novel intermediates and final products.

- For known compounds, cite literature references and comparative spectral data .

Q. What statistical approaches are appropriate for analyzing dose-dependent bioactivity data?

Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Report confidence intervals and apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Address outliers via Grubbs’ test or robust statistical methods like RANSAC .

Q. How can researchers integrate in silico and in vitro data to prioritize this compound derivatives for further study?

Employ quantitative structure-activity relationship (QSAR) models trained on coumarin datasets. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Prioritize derivatives with favorable pharmacokinetic profiles (ADMET predictions) and synthetic feasibility .

Handling Data Contradictions & Publication Ethics

Q. What frameworks guide the interpretation of conflicting results in this compound’s bioactivity studies?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reframe research questions. Use triangulation by integrating data from chemical synthesis, bioassays, and computational modeling. Transparently report limitations (e.g., batch-to-batch variability, assay interference) in the discussion section .

Q. How should researchers address reproducibility challenges in antiproliferative assays?

Adhere to MIAMI (Minimum Information About a Microplate Assay) guidelines:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.